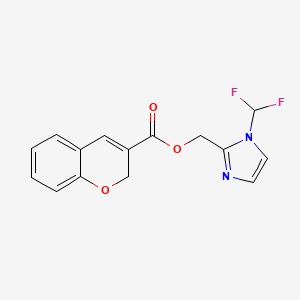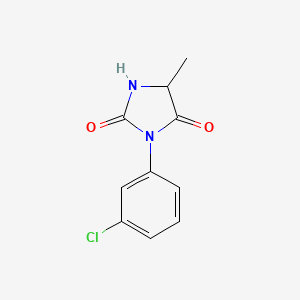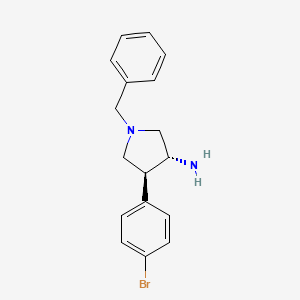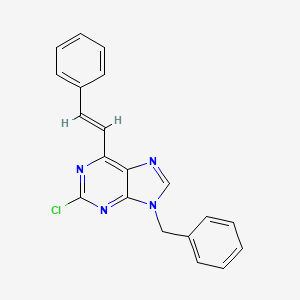
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a fluorine atom and a methoxy group attached to the phenyl rings, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene can be achieved through various methods. One common approach involves the reductive cross-coupling of two differently substituted benzaldehydes. For instance, the reaction between 4-methoxybenzaldehyde and 2-fluorobenzaldehyde in the presence of a reducing agent such as MesP(TMS)Li can yield the desired product. The stereochemistry of the product can be controlled by the order of addition of the coupling partners .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. For example, in cancer research, it may inhibit specific pathways involved in tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-Fluoro-2-(4-hydroxystyryl)benzene
- (Z)-1-Fluoro-2-(4-methylstyryl)benzene
- (Z)-1-Fluoro-2-(4-chlorostyryl)benzene
Uniqueness
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various research applications.
Propriétés
Formule moléculaire |
C15H13FO |
|---|---|
Poids moléculaire |
228.26 g/mol |
Nom IUPAC |
1-fluoro-2-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6- |
Clé InChI |
ILVFNAZMSMNXJG-TWGQIWQCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\C2=CC=CC=C2F |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


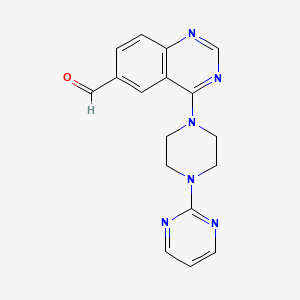
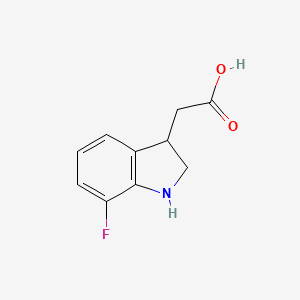
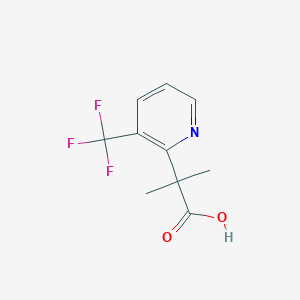


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
